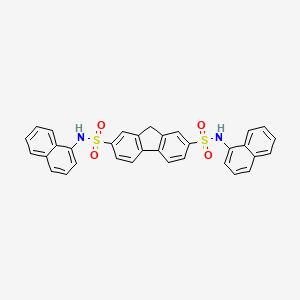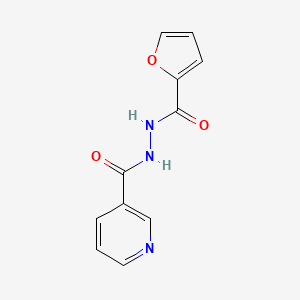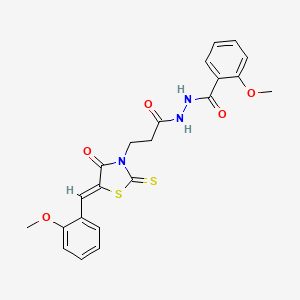
2,2-bis(ethylsulfonyl)-N,N'-bis(4-methoxyphenyl)ethene-1,1-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-BIS(ETHANESULFONYL)-N,N’-BIS(4-METHOXYPHENYL)ETHENE-1,1-DIAMINE is a synthetic organic compound characterized by its unique structure, which includes two ethanesulfonyl groups and two 4-methoxyphenyl groups attached to an ethene-1,1-diamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-BIS(ETHANESULFONYL)-N,N’-BIS(4-METHOXYPHENYL)ETHENE-1,1-DIAMINE typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with ethanesulfonyl chloride to form the intermediate ethanesulfonamide. This intermediate is then reacted with ethene-1,1-diamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2,2-BIS(ETHANESULFONYL)-N,N’-BIS(4-METHOXYPHENYL)ETHENE-1,1-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethanesulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethanesulfonyl derivatives.
科学的研究の応用
2,2-BIS(ETHANESULFONYL)-N,N’-BIS(4-METHOXYPHENYL)ETHENE-1,1-DIAMINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2,2-BIS(ETHANESULFONYL)-N,N’-BIS(4-METHOXYPHENYL)ETHENE-1,1-DIAMINE involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.
類似化合物との比較
Similar Compounds
- 2,2-BIS(BUTYLSULFONYL)-N,N’-BIS(4-METHOXYPHENYL)ETHENE-1,1-DIAMINE
- 2,2-BIS(METHANESULFONYL)-N,N’-BIS(4-METHOXYPHENYL)ETHENE-1,1-DIAMINE
Uniqueness
2,2-BIS(ETHANESULFONYL)-N,N’-BIS(4-METHOXYPHENYL)ETHENE-1,1-DIAMINE is unique due to its specific combination of ethanesulfonyl and 4-methoxyphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
特性
分子式 |
C20H26N2O6S2 |
|---|---|
分子量 |
454.6 g/mol |
IUPAC名 |
2,2-bis(ethylsulfonyl)-1-N,1-N'-bis(4-methoxyphenyl)ethene-1,1-diamine |
InChI |
InChI=1S/C20H26N2O6S2/c1-5-29(23,24)20(30(25,26)6-2)19(21-15-7-11-17(27-3)12-8-15)22-16-9-13-18(28-4)14-10-16/h7-14,21-22H,5-6H2,1-4H3 |
InChIキー |
KBNGLKGCEGKOGV-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C(=C(NC1=CC=C(C=C1)OC)NC2=CC=C(C=C2)OC)S(=O)(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B11700317.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzohydrazide](/img/structure/B11700338.png)

![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B11700349.png)
![N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11700353.png)
![2-[1-(1H-benzimidazol-2-yl)-3-(3,5-dimethylphenyl)propan-2-yl]-1H-benzimidazole](/img/structure/B11700366.png)
![(2Z)-3-phenyl-N-{2,2,2-trichloro-1-[(naphthalen-2-ylcarbamothioyl)amino]ethyl}prop-2-enamide](/img/structure/B11700374.png)
![2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11700376.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700380.png)
![3-nitro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11700382.png)
![Ethyl (2E)-2-(4-chlorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11700387.png)


